Xanthotoxin

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Xanthotoxin, also known as Methoxsalen, primarily targets DNA in human cells . It also interacts with Receptor Activator of Nuclear factor-κB Ligand (RANKL) , playing a significant role in osteoclastogenesis . In addition, it has been found to suppress the expression of iNOS, IL-6, COX-2, and TNF-α .

Mode of Action

Upon activation, this compound binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA , thus inhibiting DNA synthesis and function . It also inhibits RANKL-induced osteoclastogenesis through the suppression of both RANKL-induced ROS generation and Ca2+ oscillations .

Biochemical Pathways

This compound is involved in several biochemical pathways. It can induce ROS production and promote apoptosis through mitochondrial or endoplasmic reticulum pathways . It also regulates various signaling pathways, including NF-κB, MAPK, JAK/STAT, Nrf2/HO-1, MAPK, AKT/mTOR, and ERK1/2 to exert its pharmacological effects .

Pharmacokinetics

It is known that this compound possesses the ability to inhibit mechanism-based cytochrome p450 (cyp450)-mediated activities in rats, mice, and humans . This inhibition can affect the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, potentially impacting its bioavailability.

Result of Action

This compound has various molecular and cellular effects. It increases nitric oxide production and Akt- endothelial NOS (eNOS) phosphorylation in HUVECs . Moreover, it attenuates the expression of TNF-α-induced cell adhesion molecules such as intercellular adhesion molecule, vascular cell adhesion molecule-1, and E-selectin . It also significantly enhances the learning and memory function and reduces the level of acetylcholinesterase in lipopolysaccharide-treated mice .

Action Environment

Environmental factors can influence the action of this compound. For instance, damage to a plant leaflet can increase this compound concentrations in the immediate vicinity of the damage . Furthermore, this compound’s protective action against UV-radiation has been suggested due to its peripheral localization in Coffea plant organs and its association with photosynthetic tissue .

Wissenschaftliche Forschungsanwendungen

Methoxsalen hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Medizin wird es in Kombination mit UVA-Lichttherapie zur Behandlung von Hauterkrankungen wie Psoriasis und Vitiligo eingesetzt . Es wird auch zur Behandlung des kutanen T-Zell-Lymphoms durch ein Verfahren namens Photopherese eingesetzt, bei dem das Blut des Patienten mit Methoxsalen und UVA-Licht behandelt wird, bevor es wieder in den Körper zurückgeführt wird .

In der Chemie wird Methoxsalen wegen seiner photoaktiven Eigenschaften und seiner Fähigkeit, DNA-Addukte zu bilden, untersucht . In der Biologie wird es verwendet, um die Auswirkungen der DNA-Vernetzung auf zelluläre Prozesse zu untersuchen .

Wirkmechanismus

Methoxsalen entfaltet seine Wirkung, indem es nach Aktivierung durch UVA-Licht bevorzugt an die Guanin- und Cytosinreste der DNA bindet . Dies führt zur Bildung von Vernetzungen zwischen DNA-Strängen, die die DNA-Synthese und -Funktion hemmen . Bei hohen Konzentrationen unterdrückt Methoxsalen auch die zelluläre RNA- und Proteinsynthese . Die primären molekularen Ziele von Methoxsalen sind die DNA-Basen, und die beteiligten Pfade umfassen die DNA-Vernetzung und die Hemmung zellulärer Prozesse .

Vorbereitungsmethoden

Methoxsalen kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg umfasst die Reaktion von 6,7-Dihydroxycumarin mit DL-Oxysuccinsäure in Gegenwart von Schwefelsäure . Das Reaktionsgemisch wird dann abgekühlt, filtriert und das Produkt mit Dichlormethan extrahiert. Das Endprodukt, 2,3-Dihydroxanthotoxol, wird als hellgelber Feststoff erhalten .

In der industriellen Produktion wird Methoxsalen häufig aus natürlichen Quellen wie den Samen von Ammi majus gewonnen . Der Extraktionsprozess beinhaltet die Isolierung der Verbindung aus dem Pflanzenmaterial, gefolgt von Reinigungsschritten, um das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Methoxsalen durchläuft verschiedene Arten chemischer Reaktionen, darunter Photoaktivierung und DNA-Vernetzung. Nach Exposition gegenüber UVA-Licht bildet Methoxsalen kovalente Bindungen mit DNA, was zur Bildung sowohl monofunktioneller als auch bifunktioneller Addukte führt . Dies führt zur Hemmung der DNA-Synthese, Zellteilung und epidermalen Erneuerung .

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind UVA-Licht und Methoxsalen selbst. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind DNA-Addukte, die zelluläre Prozesse hemmen .

Vergleich Mit ähnlichen Verbindungen

Zu ähnlichen Verbindungen gehören Trioxsalen und Bergapten, die ebenfalls eine Photosensibilisierung der Haut verursachen . Methoxsalen ist einzigartig in seiner Fähigkeit, sowohl monofunktionelle als auch bifunktionelle DNA-Addukte zu bilden, was es besonders effektiv bei der Hemmung der DNA-Synthese und Zellteilung macht .

Ähnliche Verbindungen:

- Trioxsalen

- Bergapten

- 8-Methoxypsoralen

Die einzigartigen Eigenschaften und die breite Palette von Anwendungen von Methoxsalen machen es zu einer wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in der medizinischen Behandlung.

Eigenschaften

IUPAC Name |

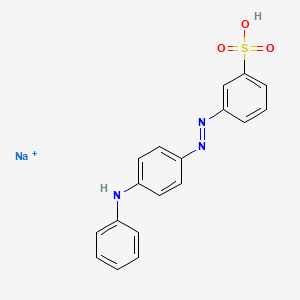

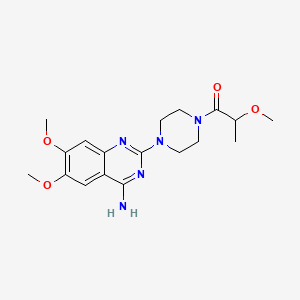

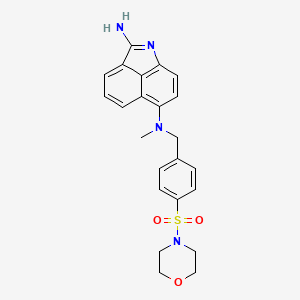

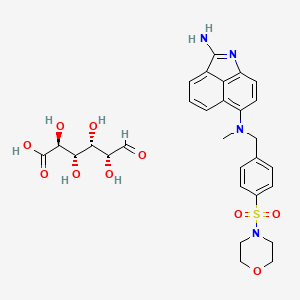

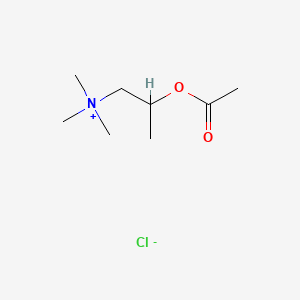

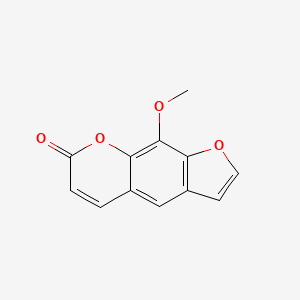

9-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKHYNVANLEOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Record name | 8-METHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | methoxsalen | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methoxsalen | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020830 | |

| Record name | 8-Methoxypsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

8-methoxypsoralen is an odorless white to cream-colored crystalline solid. Bitter taste followed by tingling sensation. (NTP, 1992), White to cream-colored solid; [Hawley] Sensitive to light and air; [CAMEO] Light yellow crystalline powder; [MSDSonline], Solid | |

| Record name | 8-METHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-Methoxypsoralen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methoxsalen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 59 °F (NTP, 1992), In water, 47.6 mg/L at 30 °C, In water, 23 ug/mL, Practically insoluble in cold water; sparingly soluble in boiling water, Freely soluble in chloroform; sparingly soluble in liquid petrolatum, ether; soluble in boiling alcohol, acetone, acetic acid, vegetable fixed oils, propylene glycol, benzene, Slightly soluble in alcohol, 1.64e-01 g/L | |

| Record name | 8-METHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxsalen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Methoxypsoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methoxsalen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

After activation it binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function., Methoxsalen, when activated by long wavelength UV light in the range of 320-400 nm, is strongly erythemogenic, melanogenic, and cytotoxic in the epidermis; the maximal erythemogenic activity occurs in the range of 330-360 nm. The mechanisms of action of methoxsalen in inducing repigmentation of vitiliginous skin have not been established. Repigmentation depends on the presence of functioning melanocytes and UV light. Methoxsalen may activate the few functional and dihydroxyphenylalanine-positive melanocytes present in vitiliginous skin. An increase in the activity of tyrosinase, the enzyme that catalyzes the conversion of tyrosine to dihydroxyphenylalanine (a precursor of melanin), has been shown in melanin-producing cells exposed in vitro to trioxsalen and UVA light. In addition, binding of photoactivated psoralens (in triplet states) to pyrimidine bases of nucleic acids, with subsequent inhibitions of DNA synthesis, cell division, and epidermal turnover, has been demonstrated. Following photoactivation, methoxsalen forms covalent bonds with DNA to produce monofunctional (addition to a single strand of DNA) and bifunctional adducts (crosslinking to both strands of DNA). Reactions with other proteins also occur. Psoralens may also increase melanin formation by producing an inflammatory reaction in the skin. Other mechanisms of increased pigmentation may include an increase in the number of functional melanocytes (and possibly activation of dormant melanocytes); enhancement of melanin granule synthesis; stimulation of the movement of melanocytes up hair follicles resulting in melanocytic repopulation of the epidermis; and/or hypertrophy of melanocytes and increased arborization of their dendrites., Since psoriasis is a hyperproliferative disorder and other agents effective in the treatment of psoriasis are known to inhibit DNA synthesis, the therapeutic effect of methoxsalen in the treatment of psoriasis probably involves binding to DNA and inhibition of DNA synthesis resulting in decreased cell proliferation; other vascular, leukocyte, or cell regulatory mechanisms may also be involved., Methoxsalen readily absorbs ultraviolet light, particularly UVA wavelengths (320 to 400 nm). As a photosensitizing agent, it can produce phototoxic erythema (a reaction similar to sunburn) when skin to which it has been applied receives excess exposure to UVA. Chronic reactions may result in hyperpigmentation and skin thickening. UVA causes a photochemical reaction that results in formation of adducts between methoxsalen and the pyrimidine bases of DNA. | |

| Record name | Methoxsalen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Methoxypsoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Silky needles from hot water or benzene + petroleum ether, Long rhombic prisms from alcohol + ether, White to cream-colored, crystalline solid | |

CAS No. |

298-81-7 | |

| Record name | 8-METHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-Methoxypsoralen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxsalen [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxsalen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methoxsalen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methoxsalen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methoxypsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methoxyfuro[3,2-g]chromen-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXSALEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4VJ29L7BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Methoxypsoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methoxsalen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

298 °F (NTP, 1992), 148 °C | |

| Record name | 8-METHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxsalen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Methoxypsoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Xanthotoxin, a linear furanocoumarin, primarily exerts its effects through photoactivation in the presence of long-wave UV light. [] This photoactivation leads to the formation of a reactive intermediate that covalently binds to DNA, forming adducts and crosslinks. [] This interaction disrupts DNA replication and transcription, ultimately leading to cellular damage or death. []

A: this compound’s DNA-damaging properties contribute to its phototoxic and potentially carcinogenic effects. [] This interaction is also the basis for its therapeutic use in PUVA (psoralen + UVA) therapy for skin conditions like vitiligo and psoriasis. []

A: Yes, beyond its DNA interactions, this compound has been shown to induce oxidative stress in cells. [] This occurs through the generation of reactive oxygen species (ROS) that can damage various cellular components. []

A: Research suggests that this compound can inhibit cytochrome P450 monooxygenases (P450s). [, ] These enzymes play a crucial role in detoxification processes, and their inhibition may contribute to this compound's toxicity in some insects. []

ANone: this compound is a linear furanocoumarin, meaning it has a furan ring linearly fused to a coumarin nucleus.

ANone: The molecular formula of this compound is C12H8O4, and its molecular weight is 216.19 g/mol.

A: Yes, this compound has been characterized by various spectroscopic methods. Its infrared (IR) spectrum can be used to identify functional groups, while its nuclear magnetic resonance (NMR) spectrum provides detailed structural information. [] Additionally, mass spectrometry (MS) can be employed to determine its molecular weight and fragmentation pattern. []

A: Yes, molecular docking studies have been performed to investigate the interaction of this compound with biological targets. [] This computational approach helps predict binding affinities and potential inhibitory effects.

A: While the provided research papers do not mention specific QSAR models for this compound, they highlight the importance of structure-activity relationship (SAR) studies. [, ] By analyzing the effects of structural modifications on biological activity, researchers can gain insights into the key features responsible for this compound’s effects.

A: SAR studies on this compound and related furanocoumarins suggest that the position of the methoxy group on the furanocoumarin skeleton significantly influences its biological activity. [, ] For instance, 8-methoxypsoralen (this compound) exhibits distinct activity compared to 5-methoxypsoralen (bergapten). []

A: Both compounds are furanocoumarins, but this compound (8-methoxypsoralen) shows higher affinity for the CYP6B1 enzyme, a key detoxification enzyme in the black swallowtail butterfly, compared to bergapten (5-methoxypsoralen). [, ] This difference in substrate specificity highlights the impact of even subtle structural changes on biological interactions.

A: While the provided research papers do not delve into the specifics of this compound’s inherent stability, one study explored its encapsulation in PLGA nanospheres to potentially improve its therapeutic application in PUVA therapy. []

A: The study on this compound-loaded PLGA nanospheres suggests that this formulation could offer controlled release of the compound. [] This is crucial in PUVA therapy to potentially enhance efficacy and minimize side effects associated with conventional this compound formulations. []

A: Studies in goats have shown that this compound is rapidly absorbed and metabolized after oral administration. [] The primary metabolic pathway involves cleavage of the O-methyl moiety, leading to the formation of metabolites that are excreted in urine and feces. []

A: this compound’s effects have been investigated in various animal models, including rats and mice. Studies have explored its impact on cognitive function, [, ] reproductive toxicity, [] and detoxification mechanisms in insects. [, , , , , ]

A: Yes, insect species that specialize in feeding on furanocoumarin-containing plants, such as the black swallowtail butterfly (Papilio polyxenes), have evolved mechanisms to tolerate and detoxify this compound. [, , ]

A: One key mechanism involves the upregulation of specific cytochrome P450 enzymes, particularly those encoded by the CYP6B gene family. [, , ] These enzymes efficiently metabolize this compound, reducing its toxicity. [, , ]

A: Yes, a study on the corn earworm (Helicoverpa zea) revealed that exposure to this compound can increase tolerance to the insecticide α-cypermethrin. [] This cross-resistance is attributed to the involvement of P450 enzymes in the detoxification of both compounds. []

A: this compound is known for its phototoxic effects. [] Upon exposure to UV light, it can cause severe skin reactions, including erythema, edema, and blistering. [] Prolonged or excessive exposure may increase the risk of skin cancer.

A: Studies in rats have shown that this compound can negatively impact reproductive health. [] It can reduce circulating estradiol levels, disrupt ovarian follicle development, and impair fertility. []

A: Several methods have been employed to analyze this compound, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). [, ] These techniques offer high sensitivity and selectivity for the detection and quantification of this compound in various matrices, including plant extracts, biological samples, and formulations.

A: Yes, when analyzing biological samples like plasma or tissue, a robust extraction method is crucial to isolate this compound from interfering compounds. [] This ensures accurate quantification and reliable pharmacokinetic data.

A: Research suggests that this compound can both induce and inhibit certain drug-metabolizing enzymes, particularly cytochrome P450s. [, , , , ] The specific effects seem to depend on the enzyme isoform, concentration of this compound, and the organism in question.

A: this compound’s potential to modulate drug-metabolizing enzymes raises concerns about potential herbivore-insecticide interactions. [] Its presence in the diet of certain insects could influence their susceptibility to insecticides that are metabolized by the same enzymes.

A: this compound is a naturally occurring furanocoumarin found in various plants, including Ammi majus. [, ] It has a long history of use in traditional medicine, particularly in Egypt and India, for treating skin conditions like vitiligo. [] Its phototoxic properties were recognized early on, leading to its incorporation into modern PUVA therapy. []

A: Key milestones include the elucidation of its chemical structure, the discovery of its mechanism of action involving DNA binding and crosslinking upon UV activation, [] and the identification of its role in plant-insect interactions. [, , ] More recently, its potential anticancer activity [] and influence on drug-metabolizing enzymes [, , , , ] have emerged as areas of active investigation.

ANone: this compound research exemplifies the interconnectedness of various disciplines, including:

- Plant Science: Understanding its role in plant defense mechanisms against herbivores. [, , , ]

- Entomology: Investigating insect adaptation and resistance to this compound and its implications for pest control. [, , , , , , ]

- Pharmacology: Exploring its therapeutic potential as a photosensitizer in PUVA therapy and its potential in other areas like cancer treatment. [, , ]

- Toxicology: Assessing its safety profile and potential adverse effects on human and animal health. [, , , ]

- Chemistry: Synthesizing this compound derivatives to study structure-activity relationships and potentially develop more effective and safer therapeutic agents. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.